Cas no 141041-86-3 (tert-butyl N-(1S)-1-carbamothioylethylcarbamate)

Tert-butyl N-(1S)-1-carbamothioylethylcarbamate is a chiral thiourea derivative commonly employed as an intermediate in organic synthesis and pharmaceutical research. Its key structural features include a tert-butoxycarbonyl (Boc) protecting group and a thiocarbamoyl moiety, which enhance its utility in peptide coupling and asymmetric catalysis. The (1S)-configured stereocenter ensures enantioselective applications, making it valuable for the synthesis of biologically active compounds. The Boc group offers selective deprotection under mild acidic conditions, while the thiourea functionality facilitates metal coordination and hydrogen bonding interactions. This compound is particularly useful in medicinal chemistry for constructing thioamide-containing scaffolds with high purity and controlled stereochemistry. Its stability and reactivity profile make it a preferred choice for complex synthetic routes.
tert-butyl N-(1S)-1-carbamothioylethylcarbamate structure
141041-86-3 structure
Product Name:tert-butyl N-(1S)-1-carbamothioylethylcarbamate
CAS No:141041-86-3
MF:C8H16N2O2S
MW:204.289840698242
MDL:MFCD09752920
CID:903288
PubChem ID:10932591
Update Time:2025-06-07

tert-butyl N-(1S)-1-carbamothioylethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, [(1S)-2-amino-1-methyl-2-thioxoethyl]-, 1,1-dimethylethyl ester
    • tert-butyl N-(1S)-1-carbamothioylethylcarbamate
    • (S)-tert-butyl 1-amino-1-thioxopropan-2-ylcarbamate
    • (S)-tert-Butyl(1-amino-1-thioxopropan-2-yl)carbamate
    • tert-butyl N-[(2S)-1-amino-1-sulfanylidenepropan-2-yl]carbamate
    • 141041-86-3
    • G51853
    • (S)-tert-Butyl (1-amino-1-thioxopropan-2-yl)carbamate
    • MFCD09752920
    • CS-0243879
    • WNBYIVHXPVFKHC-YFKPBYRVSA-N
    • EN300-269403
    • t-Butyl N-[(1S)-1-carbamothioylethyl]carbamate
    • SCHEMBL2411603
    • BOC-alanine-thioamide
    • tert-butyl N-[(1S)-1-carbamothioylethyl]carbamate
    • MDL: MFCD09752920
    • Inchi: 1S/C8H16N2O2S/c1-5(6(9)13)10-7(11)12-8(2,3)4/h5H,1-4H3,(H2,9,13)(H,10,11)/t5-/m0/s1
    • InChI Key: WNBYIVHXPVFKHC-YFKPBYRVSA-N
    • SMILES: S=C([C@H](C)NC(=O)OC(C)(C)C)N

Computed Properties

  • Exact Mass: 204.09338
  • Monoisotopic Mass: 204.09324893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 96.4Ų

Experimental Properties

  • PSA: 64.35

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(CAS:141041-86-3)tert-butyl N-(1S)-1-carbamothioylethylcarbamate
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Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:31
Price ($):554.0
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(CAS:141041-86-3)tert-butyl N-(1S)-1-carbamothioylethylcarbamate
A999438
Purity:99%
Quantity:1g
Price ($):554.0
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